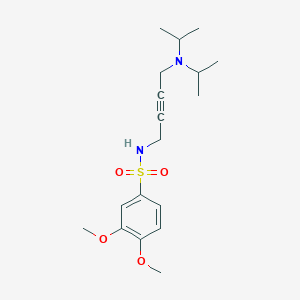

N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide

Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a diisopropylamino-substituted alkyne moiety and a 3,4-dimethoxybenzenesulfonyl group. This compound is structurally characterized by its acetylene linker, which introduces rigidity, and the sulfonamide group, a common pharmacophore in enzyme inhibitors.

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-14(2)20(15(3)4)12-8-7-11-19-25(21,22)16-9-10-17(23-5)18(13-16)24-6/h9-10,13-15,19H,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRNZKXCXAIFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C16H23N3O4S

- Molecular Weight : 353.44 g/mol

- Structural Features : Contains a sulfonamide group, methoxy substituents, and a diisopropylamino chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in tissues.

- Modulation of Signal Transduction Pathways : The compound may affect pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell dynamics.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Shows activity against certain bacterial strains, potentially useful in infections. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

Case Studies and Research Findings

- Antitumor Activity :

- Antimicrobial Effects :

- Anti-inflammatory Properties :

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate detailed pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structural analogues and their distinguishing features:

Functional and Pharmacological Comparisons

- Lipophilicity: The diisopropylamino group in the target compound increases logP compared to simpler amines like 2-(N,N-diisopropylamino)ethyl chloride, which could improve blood-brain barrier penetration .

- Synthetic Challenges : Low yields in related compounds (e.g., 10% for the tetrahydroacridine derivative) highlight difficulties in coupling sterically hindered amines with sulfonamides .

Crystallographic and Computational Insights

The acetylene linker in the target compound may introduce torsional strain, affecting packing efficiency .

Research Findings and Limitations

Notable Studies

- Cholinesterase Inhibition: Analogues with tetrahydroacridine moieties exhibit IC₅₀ values in the nanomolar range for acetylcholinesterase (AChE), suggesting that the target compound’s sulfonamide group could modulate similar activity .

- Thermal Stability: Fluorinated derivatives (e.g., the chromenone compound in ) show higher melting points (>170°C) compared to non-fluorinated analogues, implying that electron-withdrawing groups enhance stability.

Gaps in Literature

- Direct pharmacological or crystallographic data for N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide are absent in the reviewed evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.